molecular formula C11H9NO4 B14156317 4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- CAS No. 162299-82-3

4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)-

Cat. No.: B14156317
CAS No.: 162299-82-3
M. Wt: 219.19 g/mol
InChI Key: RRBOKXHTDFJHPB-NSHDSACASA-N
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Description

4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- is a heterocyclic organic compound It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom The compound also features a nitrophenyl group attached to the second carbon of the dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines.

Scientific Research Applications

4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: It may be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The pyran ring structure also plays a role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Pyran-4-one, 2,3-dihydro-2-(4-methylphenyl)-, (2S)-
  • 4H-Pyran-4-one, 2,3-dihydro-2-(4-chlorophenyl)-, (2S)-
  • 4H-Pyran-4-one, 2,3-dihydro-2-(4-bromophenyl)-, (2S)-

Uniqueness

4H-Pyran-4-one, 2,3-dihydro-2-(4-nitrophenyl)-, (2S)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are desired.

Properties

CAS No.

162299-82-3

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

(2S)-2-(4-nitrophenyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C11H9NO4/c13-10-5-6-16-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-6,11H,7H2/t11-/m0/s1

InChI Key

RRBOKXHTDFJHPB-NSHDSACASA-N

Isomeric SMILES

C1[C@H](OC=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1C(OC=CC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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